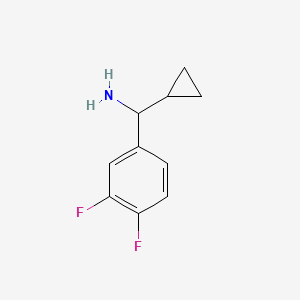

Cyclopropyl(3,4-difluorophenyl)methanamine

Description

Contextualization within Fluorinated Phenylcyclopropylamine Scaffolds

Cyclopropyl(3,4-difluorophenyl)methanamine belongs to the broader class of fluorinated phenylcyclopropylamine scaffolds. The introduction of fluorine atoms into pharmaceutical candidates is a widely used strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity and small atomic size can augment a molecule's potency, metabolic stability, and ability to cross cell membranes.

The strategic placement of fluorine atoms on the phenyl ring, as seen in the 3,4-difluoro substitution pattern of this compound, can significantly influence the compound's electronic properties and its interactions with biological targets. Research on related fluorinated phenylcyclopropylamines has shown that such substitutions can modulate activity at various enzymes and receptors. For instance, studies on a series of 2-aryl-2-fluoro-cyclopropylamines demonstrated that electron-withdrawing groups on the aromatic ring, such as fluorine, can impact the inhibition of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders.

Significance of the Cyclopropyl (B3062369) Moiety in Chemical Research

The cyclopropyl group is a three-membered carbocyclic ring that imparts unique conformational rigidity to molecules. This structural feature is highly valued in drug design as it can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. The inclusion of a cyclopropyl moiety can lead to increased potency and selectivity, as well as improved pharmacokinetic properties.

Furthermore, the cyclopropyl group is known to influence a compound's metabolic stability. It can serve as a bioisostere for other chemical groups, offering a similar spatial arrangement while potentially being less susceptible to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action for a drug candidate. The cyclopropyl ring can also affect a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Research Trajectories for this compound and Related Analogs

The research trajectory for this compound and its analogs is primarily centered on their potential as intermediates in the synthesis of novel therapeutic agents. The combination of the fluorine-substituted phenyl ring and the cyclopropyl group makes this scaffold attractive for generating libraries of compounds to be screened for various biological activities.

One area of investigation is their potential as enzyme inhibitors. As mentioned, analogs of this compound have been studied as inhibitors of monoamine oxidases. Research in this area often involves synthesizing a series of related compounds with different substitution patterns on the phenyl ring to establish a structure-activity relationship (SAR). This helps to identify the key structural features required for potent and selective inhibition.

Another avenue of research is the exploration of their potential in oncology. Some fluorinated compounds have shown promise in inhibiting the proliferation of cancer cell lines. While specific data on this compound is not widely published, its structural motifs are present in compounds that have been investigated for their antitumor properties.

Furthermore, the neuroprotective effects of related compounds suggest a potential line of inquiry. For example, some methanamine derivatives have been found to modulate neurotransmitter levels in vitro, indicating a possible role in addressing cognitive disorders.

The synthesis of this compound and its analogs is also a significant area of chemical research. Developing efficient and stereoselective synthetic routes to these molecules is crucial for their further investigation and potential application in drug discovery.

| Feature | Significance in Research |

| Fluorination | Enhances metabolic stability, potency, and membrane permeability. |

| Cyclopropyl Group | Provides conformational rigidity, can increase potency and metabolic stability. |

| Research Areas | Enzyme inhibition (e.g., MAO), oncology, neuroprotection. |

| Synthetic Utility | Serves as a building block for more complex molecules in drug discovery. |

Precursor Synthesis and Derivatization Strategies

A common and well-established route to this compound begins with 3,4-difluorobenzaldehyde (B20872). This approach typically involves an initial condensation reaction to elongate the carbon chain, followed by cyclopropanation and subsequent functional group manipulations.

One prominent method involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. quickcompany.ingoogle.com This α,β-unsaturated acid serves as a crucial intermediate for the subsequent construction of the cyclopropane (B1198618) ring. The propenoic acid is then activated, often by conversion to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. quickcompany.ingoogle.com This activated intermediate can then undergo further transformations en route to the final product.

Another strategy starting from a related precursor, 1,2-difluorobenzene, involves a Friedel-Crafts acylation with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. quickcompany.ingoogle.comgoogle.com This intermediate is then converted to a nitro derivative, which, after stereoselective reduction of the keto group, can undergo an intramolecular cyclization to form the cyclopropane ring. quickcompany.ingoogle.comgoogle.com

A summary of a typical reaction sequence starting from 3,4-difluorobenzaldehyde is presented below:

| Step | Reactants | Reagents | Product |

| 1 | 3,4-Difluorobenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(3,4-difluorophenyl)-2-propenoic acid |

| 2 | (E)-3-(3,4-difluorophenyl)-2-propenoic acid | Thionyl chloride or Oxalyl chloride | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride |

| 3 | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride | Chiral auxiliary (e.g., L-menthol) | Chiral ester intermediate |

| 4 | Chiral ester intermediate | Dimethylsulfoxonium methylide | Cyclopropanated ester |

| 5 | Cyclopropanated ester | Hydrolysis | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid |

| 6 | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Curtius rearrangement | This compound |

This table provides a generalized sequence; specific reagents and conditions may vary.

Cinnamic acid and its derivatives are valuable precursors for the synthesis of this compound, particularly for controlling stereochemistry. In these approaches, the cinnamic acid derivative is often coupled with a chiral auxiliary to direct a subsequent diastereoselective cyclopropanation reaction.

A widely employed strategy involves the derivatization of a substituted cinnamic acid with Oppolzer's sultam. quickcompany.ingoogle.comgoogle.com This reaction forms a chiral acrylamide intermediate. The subsequent diastereoselective cyclopropanation of this intermediate allows for the formation of the cyclopropyl ring with a high degree of stereocontrol. quickcompany.ingoogle.comgoogle.com Following the cyclopropanation, the chiral auxiliary is cleaved, typically through saponification, to yield the corresponding enantiomerically enriched cyclopropanecarboxylic acid. quickcompany.ingoogle.comgoogle.com This carboxylic acid is then converted to the target amine via a Curtius rearrangement, which proceeds through an acyl azide intermediate. quickcompany.ingoogle.com

The key steps in this synthetic approach are outlined in the following table:

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

| 1 | Substituted Cinnamic Acid | Oppolzer's sultam | Chiral acrylamide |

| 2 | Chiral acrylamide | Diastereoselective cyclopropanation | Chiral cyclopropylamide |

| 3 | Chiral cyclopropylamide | Saponification | Enantiomerically enriched cyclopropanecarboxylic acid |

| 4 | Enantiomerically enriched cyclopropanecarboxylic acid | Four-step Curtius rearrangement | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine |

This table illustrates a representative pathway; specific reagents and conditions can be modified.

The synthetic methodologies for this compound are part of a broader field focused on the synthesis of various cyclopropylphenylamine scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. The general strategies often involve the construction of the cyclopropane ring through various cyclopropanation reactions on a phenyl-containing substrate, followed by the introduction or modification of the amine group.

These syntheses often employ transition-metal-catalyzed reactions to achieve high efficiency and selectivity. For instance, the use of chiral ruthenium complexes can catalyze the asymmetric cyclopropanation of styrenes with diazoacetates to yield enantiomerically enriched cyclopropanecarboxylates. google.com These esters can then be hydrolyzed to the corresponding carboxylic acids and subsequently converted to the desired amines.

Cyclopropanation Reactions for Constructing the Core Structure

The formation of the cyclopropane ring is a pivotal step in the synthesis of this compound. Various cyclopropanation methods have been developed, each with its own advantages regarding substrate scope, stereoselectivity, and reaction conditions.

Cyclopropanation reactions involving diazo compounds and the in situ generation of carbene intermediates are a powerful tool for the formation of three-membered rings. worldscientific.comwikipedia.org In these reactions, a transition metal catalyst, such as a complex of rhodium, copper, or ruthenium, facilitates the transfer of a carbene fragment from a diazo compound to an alkene. worldscientific.com

While direct diazo transfer to form the specific target molecule is less commonly detailed, the principles are broadly applicable. For example, the reaction of a styrene derivative with a diazoacetate in the presence of a chiral catalyst can lead to the formation of a cyclopropanecarboxylate with high enantioselectivity. nih.govresearchgate.net This approach is attractive due to the potential for catalytic asymmetric synthesis, which can significantly reduce the need for chiral auxiliaries and resolutions. The resulting cyclopropyl ester can then be converted to the desired amine.

The general mechanism involves the formation of a metal-carbene intermediate, which then reacts with the alkene in a concerted or stepwise fashion to deliver the cyclopropane ring. The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction.

The Corey-Chaykovsky reaction, which utilizes dimethylsulfoxonium methylide generated from trimethylsulfoxonium iodide, is a widely used method for the cyclopropanation of α,β-unsaturated carbonyl compounds. chegg.comgoogle.comorganic-chemistry.org This reaction is particularly relevant for the synthesis of this compound when starting from cinnamic acid derivatives.

In this process, trimethylsulfoxonium iodide is deprotonated by a strong base, such as sodium hydride or potassium tert-butoxide, to form the reactive sulfur ylide. chegg.comorganic-chemistry.orgmdpi.com This ylide then undergoes a conjugate addition to an α,β-unsaturated ester or amide derived from 3,4-difluorocinnamic acid. The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring and displace dimethyl sulfoxide. organic-chemistry.org

A key advantage of using dimethylsulfoxonium methylide is its tendency to favor 1,4-addition with enones, leading to cyclopropanation, rather than 1,2-addition, which would result in epoxidation. organic-chemistry.org This chemoselectivity is crucial for the successful synthesis of the cyclopropyl core.

The following table summarizes the key components of a trimethylsulfoxonium iodide-mediated cyclopropanation:

| Component | Role | Example |

| Substrate | α,β-Unsaturated carbonyl compound | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate |

| Ylide Precursor | Source of the methylene group | Trimethylsulfoxonium iodide |

| Base | Deprotonates the ylide precursor | Sodium hydride, Sodium hydroxide |

| Solvent | Reaction medium | Dimethyl sulfoxide (DMSO) |

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTXBPDMFUVKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Enantioselective Synthesis of Cyclopropyl 3,4 Difluorophenyl Methanamine

Diastereoselective Cyclopropanation Approaches

Diastereoselective cyclopropanation is a fundamental strategy for establishing the desired relative stereochemistry of the substituents on the cyclopropane (B1198618) ring. One common approach involves the reaction of a chiral auxiliary-modified alkene with a cyclopropanating agent. For instance, the derivatization of a substituted cinnamic acid with a chiral auxiliary like Oppolzer's sultam can direct the diastereoselective cyclopropanation, leading to a cyclopropylamide with high chiral purity. google.com This intermediate can then be converted to the target amine through a Curtius rearrangement. google.com

Another strategy employs the use of chiral catalysts in the cyclopropanation of 3,4-difluorostyrene. The reaction of 3,4-difluorostyrene with ethyl diazoacetate in the presence of a chiral ruthenium catalyst, such as one derived from dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, can yield the corresponding ethyl cyclopropanecarboxylate with high diastereoselectivity. google.com The ester can then be hydrolyzed and further converted to the desired amine.

The choice of cyclopropanating reagent and reaction conditions also plays a crucial role in determining the diastereoselectivity. The use of trimethylsulfoxonium iodide for the cyclopropanation of an α,β-unsaturated ester derived from 3,4-difluorobenzaldehyde (B20872) is another viable method. google.comgoogle.com The diastereomeric ratio of the resulting cyclopropane can be influenced by factors such as the solvent, temperature, and the nature of the base used.

| Alkene Precursor | Cyclopropanating Agent/Catalyst | Key Intermediate | Diastereoselectivity |

|---|---|---|---|

| (E)-3-(3,4-difluorophenyl)acrylic acid derivative with Oppolzer's sultam | Diazomethane | Cyclopropylamide | High |

| 3,4-difluorostyrene | Ethyl diazoacetate with chiral Ruthenium catalyst | Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate | High |

| (E)-methyl 3-(3,4-difluorophenyl)acrylate | Trimethylsulfoxonium iodide | trans-methyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | Predominantly trans |

Enantiomeric Resolution Techniques

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are employed to separate the desired enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. nih.gov For cyclopropyl(3,4-difluorophenyl)methanamine and its intermediates, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.govhplc.eu The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, is crucial for optimizing the separation. shimadzu.com

| Chiral Stationary Phase Type | Typical Mobile Phase | Detection Method |

|---|---|---|

| Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Hexane/Isopropanol or Ethanol with additive (e.g., diethylamine) | UV Spectroscopy |

| Cyclodextrin-based | Aqueous buffers with organic modifiers (e.g., methanol, acetonitrile) | UV Spectroscopy |

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic amines. pageplace.de This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. mdpi.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. mdpi.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. mdpi.com

Impact of Stereoisomerism on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereoisomerism, is a critical determinant of its interaction with biological macromolecules such as proteins and enzymes. ankara.edu.tr Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. ankara.edu.tr In the case of this compound, the specific spatial orientation of the cyclopropyl (B3062369) and 3,4-difluorophenyl groups, as well as the amine functionality, dictates how the molecule fits into the binding site of its biological target.

The cyclopropane ring introduces conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The different stereoisomers will present these rigid pharmacophoric elements in different orientations, leading to one enantiomer having a more favorable interaction with the target receptor than the other. This selective interaction is the basis for the development of single-enantiomer drugs, which can offer improved efficacy and a better safety profile compared to the racemic mixture.

Chiral Pool Synthesis and Asymmetric Catalysis for this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a chiral starting material containing a cyclopropane ring or a precursor that can be converted to one could theoretically be used. However, this approach is less common for this specific target compared to asymmetric catalysis.

Asymmetric catalysis is a more versatile and efficient approach for the enantioselective synthesis of this compound. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. As mentioned in the diastereoselective cyclopropanation section, chiral rhodium and ruthenium catalysts are effective for the asymmetric cyclopropanation of styrenes with diazoacetates. google.comnih.gov

Furthermore, asymmetric reduction of a ketone precursor can establish the stereochemistry at the benzylic position. For instance, the reduction of a suitable ketone with a chiral oxazaborolidine catalyst and a borane source can produce a chiral alcohol with high enantioselectivity. google.comgoogle.com This chiral alcohol can then be converted to the target amine, for example, through a Mitsunobu reaction or by conversion to a leaving group followed by displacement with an amine source.

| Reaction Type | Substrate | Chiral Catalyst | Product | Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | 3,4-difluorostyrene and ethyl diazoacetate | Chiral Ruthenium-bis(oxazoline) complex | Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate | High |

| Asymmetric Ketone Reduction | 2-chloro-1-(3,4-difluorophenyl)ethanone | Chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | High |

Computational and Theoretical Investigations of Cyclopropyl 3,4 Difluorophenyl Methanamine

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. nih.gov By approximating the complex many-electron problem, DFT allows for the accurate prediction of molecular properties, making it an ideal tool for investigating Cyclopropyl(3,4-difluorophenyl)methanamine.

| Methodology | Description | Application to Target Molecule |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. | Calculates optimized geometry, orbital energies, and electron density distribution. |

| Natural Bond Orbital (NBO) | An analysis method that translates the complex wave function into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org | Identifies key orbital interactions, charge distribution, and hyperconjugative effects between the cyclopropyl (B3062369), phenyl, and amine groups. |

| Molecular Electrostatic Potential Surface (MEPS) | A 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule, revealing regions of positive and negative charge. | Predicts sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net |

| Fukui Functions | Reactivity indicators derived from DFT that identify which atoms in a molecule are most likely to accept or donate electrons. faccts.deresearchgate.net | Pinpoints specific atoms on the aromatic ring, nitrogen, or cyclopropyl group that are most reactive. |

Natural Bond Orbital (NBO) Analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For this compound, NBO analysis would reveal the distribution of electron density and the nature of bonding. The analysis quantifies delocalization effects through second-order perturbation theory, which measures the stabilization energy (E(2)) from donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de Key interactions would include hyperconjugation from the C-C bonds of the cyclopropyl ring into the antibonding orbitals of the phenyl ring and the C-N bond, as well as delocalization of the nitrogen lone pair. The polarization of the C-F and C-N bonds would also be clearly defined, showing significant charge separation due to the high electronegativity of fluorine and nitrogen.

Molecular Electrostatic Potential Surface (MEPS) analysis offers a visual guide to the molecule's reactive sites. The MEPS map for this compound is expected to show distinct regions of varying electrostatic potential.

Negative Potential: The most negative regions (typically colored red) would be concentrated around the two fluorine atoms and the nitrogen atom due to their high electronegativity and the presence of lone pairs. These areas represent sites that are attractive to electrophiles. researchgate.netnih.gov

Positive Potential: Regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amine group (N-H) and, to a lesser extent, the hydrogen atoms on the aromatic ring. These are the primary sites for nucleophilic attack.

| Molecular Region | Predicted Potential | Chemical Implication |

|---|---|---|

| Nitrogen Atom (Lone Pair) | Strongly Negative | Site for protonation and electrophilic attack. |

| Fluorine Atoms | Negative | Contributes to the overall electron-withdrawing nature of the phenyl ring; can participate in halogen bonding. nih.gov |

| Amine Hydrogens (N-H) | Strongly Positive | Primary site for hydrogen bonding and nucleophilic attack. |

| Aromatic Ring (π-system) | Slightly Negative (Face) | Can interact with cations through π-stacking. |

The interaction between the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to a molecule's reactivity and electronic properties.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the nitrogen lone pair and the π-system of the difluorophenyl ring. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atoms and the antibonding orbitals associated with the C-F bonds. The LUMO's energy indicates the molecule's capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com Electron delocalization, quantified by NBO analysis, would show stabilization resulting from the interaction between the cyclopropyl ring's "bent" bonds and the aromatic π-system, a well-documented phenomenon in phenyl-cyclopropyl systems. acs.orgresearchgate.net

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to predict its behavior in a biological context, such as binding to a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. samipubco.com For this compound, a docking study would involve placing the molecule into the active site of a target protein to identify key binding interactions. researchgate.net The cyclopropyl group, being small and hydrophobic, often fits well into specific hydrophobic pockets within a protein's active site. nih.gov The amine group can act as a hydrogen bond donor, while the fluorine atoms can form halogen bonds or other electrostatic interactions. The difluorophenyl ring can participate in π-stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A molecule's three-dimensional shape, or conformation, is critical to its function. chemistrysteps.com Conformational analysis of this compound focuses on the rotation around the single bond connecting the phenyl ring to the methanamine carbon. Studies on similar phenyl-cyclopropyl systems show that two primary conformations are of interest:

Bisected Conformation: The plane of the phenyl ring bisects the cyclopropane (B1198618) ring. This conformation often allows for maximal overlap and electronic communication between the two ring systems. acs.orgresearchgate.net

Perpendicular Conformation: The plane of the phenyl ring is perpendicular to the cyclopropane ring.

By calculating the energy as a function of the dihedral angle of rotation, an energy landscape can be generated. This landscape reveals the most stable low-energy conformations and the energy barriers required to transition between them. For phenylcyclopropylamine derivatives, the specific conformation adopted is crucial for selective receptor binding. nih.gov

Prediction of Chemical Reactivity via Fukui Functions

Fukui functions are powerful DFT-based descriptors that pinpoint the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying sites prone to different types of chemical attack. nih.govnih.gov

There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, Fukui function analysis would likely show that the nitrogen atom and specific carbons on the aromatic ring are susceptible to electrophilic attack (high f- values), while the amine hydrogens and other positions on the ring are more prone to nucleophilic attack (high f+ values). mdpi.comresearchgate.net This analysis provides a more nuanced view of reactivity than MEPS alone by isolating reactivity on an atom-by-atom basis.

| Attack Type | Fukui Function | Predicted Reactive Site(s) | Rationale |

|---|---|---|---|

| Electrophilic | f⁻(r) | Nitrogen atom; Carbon atoms on the phenyl ring ortho to the cyclopropylmethanamine group. | These sites have the highest electron density (HOMO) and are most capable of donating an electron. |

| Nucleophilic | f⁺(r) | Carbon atoms bonded to fluorine; Amine hydrogens. | These sites are electron-deficient (high LUMO contribution) and best able to accommodate an additional electron. |

| Radical | f⁰(r) | Methanamine carbon; Phenyl ring carbons. | These sites show the highest spin density upon the addition or removal of an electron. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR is instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. For analogs of this compound, which are recognized as potential monoamine oxidase (MAO) inhibitors, QSAR studies can elucidate the key structural features required for potent and selective inhibition of MAO-A and MAO-B isoforms.

Given the structural similarities to known MAO inhibitors, a hypothetical QSAR study on a series of this compound analogs could be conceptualized to identify the physicochemical properties influencing their inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50). The core structure would be systematically modified at various positions to generate a dataset of analogs with a range of biological activities.

Dataset and Molecular Descriptors

A hypothetical dataset for a QSAR study would involve a series of analogs of this compound. The diversity in the dataset would be generated by introducing different substituents on the phenyl ring, the cyclopropyl group, and the amine function. For each analog, a range of molecular descriptors would be calculated to quantify their structural and physicochemical properties. These descriptors are typically categorized as:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and structural keys.

3D Descriptors: Steric parameters (e.g., Molar Refractivity), electronic parameters (e.g., dipole moment), and spatial descriptors.

Physicochemical Descriptors: Lipophilicity (logP), solubility (logS), and polar surface area (PSA).

An illustrative selection of analogs and their hypothetical IC50 values against MAO-B, along with some calculated descriptors, is presented in the interactive table below.

| Compound ID | R1 | R2 | IC50 (nM) for MAO-B | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 1 | H | H | 150 | 2.8 | 183.21 | 26.02 |

| 2 | 4-F | H | 95 | 2.95 | 201.20 | 26.02 |

| 3 | 3-Cl | H | 110 | 3.5 | 217.66 | 26.02 |

| 4 | H | CH3 | 125 | 3.2 | 197.24 | 26.02 |

| 5 | 4-F | CH3 | 80 | 3.35 | 215.23 | 26.02 |

| 6 | 3-Cl | CH3 | 90 | 3.9 | 231.69 | 26.02 |

| 7 | 4-OCH3 | H | 180 | 2.7 | 213.24 | 35.25 |

| 8 | H | C2H5 | 140 | 3.6 | 211.27 | 26.02 |

Model Development and Validation

With the calculated descriptors as independent variables and the biological activity (typically expressed as pIC50, the negative logarithm of the IC50 value) as the dependent variable, a QSAR model can be developed using various statistical methods. A common approach is to use multiple linear regression (MLR) to generate a linear equation that describes the relationship.

A hypothetical QSAR equation for the inhibition of MAO-B by this compound analogs might look like this:

pIC50 = 0.45 * LogP - 0.02 * Molecular Weight + 0.15 * (Number of Aromatic Rings) + 2.5

This equation suggests that lipophilicity (LogP) and the presence of aromatic rings positively contribute to the inhibitory activity, while molecular weight has a minor negative contribution.

To ensure the robustness and predictive power of the QSAR model, it must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the internal consistency of the model. A high cross-validated correlation coefficient (q²) indicates a reliable model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high correlation coefficient (R²) for the external set confirms the model's predictive power.

3D-QSAR and Pharmacophore Modeling

For a more in-depth understanding of the structure-activity relationships, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. frontiersin.orgnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for biological activity.

For instance, a CoMFA analysis might reveal that a bulky, electropositive substituent at a specific position on the phenyl ring enhances the inhibitory activity, while a bulky group near the cyclopropylamine (B47189) moiety is detrimental. This information is invaluable for the rational design of new, more potent analogs.

Pharmacophore modeling, another computational technique, can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with the MAO active site.

Research Findings from Analogous Systems

While a specific QSAR study on this compound is not available in the public domain, studies on other cyclopropylamine-containing MAO inhibitors have provided valuable insights. nih.gov Research has shown that the stereochemistry of the cyclopropyl ring and the nature and position of substituents on the aromatic ring play a crucial role in the potency and selectivity of MAO inhibition. nih.gov For many MAO inhibitors, hydrophobic and electron-withdrawing features have been shown to be important for activity. mdpi.com

The table below summarizes typical findings from QSAR studies on various classes of MAO inhibitors, which can be extrapolated to guide the design of this compound analogs.

| QSAR Model Type | Key Findings | Implication for Analog Design |

| 2D-QSAR | Positive correlation with lipophilicity (logP) and molar refractivity. | Increasing lipophilicity and the size of substituents on the phenyl ring may enhance activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Favorable steric bulk at the para-position of the phenyl ring. Unfavorable steric bulk near the amine group. | Introduce larger substituents at the 4-position of the phenyl ring. Keep the substituents on the amine small. |

| Pharmacophore Modeling | Presence of a hydrophobic aromatic ring, a hydrogen bond acceptor, and a positively ionizable group are crucial. | The 3,4-difluorophenyl group serves as the hydrophobic feature, and the amine is the ionizable group. Introducing a hydrogen bond acceptor could be beneficial. |

Structure Activity Relationship Sar and Derivative Chemistry of Cyclopropyl 3,4 Difluorophenyl Methanamine

Systematic Structural Modifications of the Cyclopropyl(3,4-difluorophenyl)methanamine Core

The systematic structural modification of the this compound core is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Key areas of modification include the fluorination pattern on the phenyl ring, the cyclopropyl (B3062369) moiety, and the amine functionality.

Variations in Fluorination Pattern on the Phenyl Ring (e.g., 2,4-difluoro, 3,5-difluoro)

The position of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, binding interactions, and metabolic stability. tandfonline.com The 3,4-difluoro substitution pattern is a common starting point, but researchers have explored other arrangements to fine-tune activity.

For instance, in the development of GABAA receptor positive allosteric modulators, the introduction of a 3,4-difluorophenyl group resulted in moderate potency. acs.org Shifting the fluorine atoms to the 2,4- or 3,5-positions can alter the molecule's dipole moment and its ability to form hydrogen bonds or other non-covalent interactions with a target protein. These changes can lead to either enhanced or diminished biological activity, depending on the specific requirements of the binding pocket.

Quantitative structure-activity relationship (QSAR) studies on related fluorinated aniline (B41778) derivatives as c-Met kinase inhibitors have highlighted the importance of electrostatic and hydrophobic fields, which are directly influenced by the fluorine substitution pattern. nih.gov The electron-withdrawing nature of fluorine can also affect the pKa of the amine group, influencing its ionization state at physiological pH and thereby impacting cell permeability and target engagement.

Modifications of the Cyclopropyl Moiety (e.g., ring size, substituents)

The cyclopropyl group is a versatile structural element in drug design, prized for its ability to introduce conformational constraint and improve metabolic stability. iris-biotech.dehyphadiscovery.com Modifications to this moiety, such as altering the ring size or adding substituents, can have profound effects on a compound's pharmacological profile.

Increasing the ring size from a cyclopropyl to a cyclobutyl or larger ring system can alter the spatial arrangement of the pharmacophore, potentially improving or disrupting the fit within a binding pocket. The inherent ring strain of the cyclopropyl group also contributes to its unique chemical properties, and modifying this strain can impact reactivity and metabolic fate. researchgate.net

Substitutions on the Amine Functionality

N-alkylation, N-acylation, and the formation of ureas or sulfonamides are common strategies to generate derivatives with altered properties. For example, replacing one of the amine hydrogens with a small alkyl group can increase lipophilicity and potentially improve cell membrane permeability. Larger or more complex substituents can be designed to occupy specific sub-pockets within the target protein, leading to increased potency and selectivity.

The nature of the substituent on the amine can also have a significant impact on the molecule's metabolic stability. While the cyclopropyl group itself can confer some resistance to metabolism, the amine functionality can be a site of oxidation or other enzymatic transformations. hyphadiscovery.com Careful selection of N-substituents can mitigate these metabolic liabilities.

Influence of Molecular Scaffolding on Biological Interactions

The this compound scaffold has proven to be a valuable starting point for the design of molecules targeting a range of biological systems. Its inherent structural features, including the rigid cyclopropyl ring and the electronically modified phenyl ring, provide a robust framework for engineering specific interactions with protein targets.

Cyclopropyl Scaffolds in ALK Inhibitor Design

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that is a key oncogenic driver in several cancers. The development of small molecule inhibitors of ALK has been a major focus of cancer research, and cyclopropyl-containing scaffolds have emerged as a promising class of compounds.

The conformational rigidity imparted by the cyclopropyl group can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to the ALK active site. iris-biotech.de This can lead to higher binding affinity and potency. Furthermore, the metabolic stability often associated with the cyclopropyl moiety can contribute to a more favorable pharmacokinetic profile. nih.gov

Cyclopropyl(difluorophenyl)methanamine as a P2Y12 Receptor Modulator Scaffold

The P2Y12 receptor is a G protein-coupled receptor that plays a central role in platelet aggregation and is a key target for antiplatelet drugs. The this compound scaffold has been utilized in the design of novel P2Y12 receptor modulators.

The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and its derivatives is a critical step in the development of these modulators. Various synthetic routes have been developed, often starting from 3,4-difluorobenzaldehyde (B20872) or a related cinnamic acid derivative. google.comgoogle.com These methods allow for the stereoselective synthesis of the desired cyclopropylamine (B47189) enantiomer, which is often crucial for potent and selective P2Y12 receptor antagonism.

The structure-activity relationships for these compounds highlight the importance of the cyclopropylamine core for interacting with the receptor. The specific stereochemistry of the cyclopropyl ring and the substitution pattern on the phenyl ring are key determinants of activity.

Interactive Data Table: Modifications of the this compound Core and Their Effects

| Modification Site | Type of Modification | Potential Effects |

| Phenyl Ring | Altered Fluorination Pattern (e.g., 2,4-difluoro, 3,5-difluoro) | Modulates electronic properties, binding interactions, and metabolic stability. |

| Cyclopropyl Moiety | Ring Size Variation (e.g., cyclobutyl) | Alters spatial arrangement and ring strain, affecting binding and reactivity. |

| Cyclopropyl Moiety | Addition of Substituents | Introduces new interaction points, blocks metabolism, and modulates lipophilicity. |

| Amine Functionality | N-alkylation, N-acylation | Influences basicity, hydrogen bonding, steric bulk, and permeability. |

Interactive Data Table: Biological Targets of this compound Derivatives

| Biological Target | Therapeutic Area | Role of the Scaffold |

| Anaplastic Lymphoma Kinase (ALK) | Oncology | Provides conformational rigidity and metabolic stability for potent inhibition. |

| P2Y12 Receptor | Cardiology | Core structure for potent and selective receptor antagonism. |

Incorporation into Naphthylimide Derivatives

Role in ULK1/2 Autophagy Inhibitor Research

Autophagy is a critical cellular recycling process, and its dysregulation is implicated in diseases such as cancer. The Unc-51 like autophagy activating kinase 1 (ULK1) and its homologue ULK2 are serine/threonine kinases that represent the most upstream components of the autophagy signaling cascade, making them key targets for therapeutic inhibition. google.comelifesciences.org The ULK1/2 complex, which also includes FIP200, ATG13, and ATG101, initiates the formation of autophagosomes. elifesciences.orgnih.gov

While direct research citing the use of this compound in the development of ULK1/2 inhibitors is not specified, the N-cyclopropyl moiety is a recognized pharmacophore in this area. For instance, research into 2,4,5-trisubstituted pyrimidine (B1678525) compounds identified an N4-cyclopropyl derivative as a promising candidate for optimization into a potent ULK1/2 inhibitor. nih.gov This highlights the value of the cyclopropyl group in exploring the chemical space around the kinase hinge-binding region. nih.gov The development of selective ULK1/2 inhibitors is an active area of research, with compounds being evaluated for their ability to block the autophagic process and potentially synergize with other anticancer agents. nih.govnih.gov

Table 1: Core Components of the ULK1/2 Autophagy Initiation Complex

| Component | Function |

| ULK1/2 | Serine/threonine kinase; phosphorylates downstream targets to initiate autophagy. nih.govnih.gov |

| FIP200 | Scaffolding protein; essential for the assembly and stability of the complex. elifesciences.org |

| ATG13 | Adaptor protein; mediates the interaction between ULK1/2 and FIP200. elifesciences.org |

| ATG101 | Stabilizes ATG13 and is crucial for the complex's function. nih.gov |

Mechanistic Insights into Cyclopropane (B1198618) Ring Bioactivity

The cyclopropane ring, despite being a simple three-carbon cycloalkane, possesses unique electronic and structural properties that confer significant bioactivity. Its high ring strain, estimated at 27 kcal/mol, and "bent" bonds give it partial double-bond character. rsc.org This allows it to participate in reactions typically associated with alkenes, making it a versatile component in medicinal chemistry. The incorporation of a cyclopropane ring into a drug molecule can influence its conformation, metabolic stability, and binding affinity to biological targets.

Enzyme Inhibition Mechanisms

The cyclopropylamine moiety is a well-established pharmacophore in the design of enzyme inhibitors, most notably for monoamine oxidase (MAO). The mechanism of inhibition often involves the unique reactivity of the cyclopropane ring. For example, N-substituted cyclopropylamines can act as mechanism-based inhibitors (suicide inhibitors) of flavin-dependent enzymes like MAO.

The general mechanism proceeds as follows:

The enzyme's flavin cofactor oxidizes the cyclopropylamine's nitrogen atom.

This oxidation facilitates the opening of the highly strained cyclopropane ring.

The ring opening generates a highly reactive intermediate species.

This reactive intermediate then forms a covalent bond with the enzyme's active site or its cofactor, leading to irreversible inhibition.

Structure-activity relationship (SAR) studies on cyclopropylamine derivatives have shown that the nature of the substituents on both the cyclopropane ring and the amine can significantly affect potency and selectivity. nih.govnih.gov For instance, substitution on the aromatic ring of an arylcyclopropylamine can modulate electronic properties and influence how the inhibitor is recognized and processed by the enzyme's active site.

Table 2: General Structure-Activity Relationships for Cycloalkyl Inhibitors

| Structural Feature | Impact on Activity | Rationale |

| Cycloalkyl Ring Size | Larger, more hydrophobic rings (e.g., cyclohexane) can increase potency compared to smaller rings. nih.gov | Enhances binding to hydrophobic pockets in the enzyme active site. |

| Ring Substitution | Bulky, hydrophobic groups are often favored. nih.gov | Improves hydrophobic interactions and can provide conformational rigidity. |

| Polar Groups | Introduction of polar functionalities can either increase or decrease potency depending on the target. nih.gov | Can form specific hydrogen bonds or electrostatic interactions if a corresponding partner is in the active site. |

Reactivity in Biological Systems (e.g., addition, oxidation, nucleophilic substitution)

The unique electronic nature of the cyclopropane ring dictates its reactivity in biological systems. It can undergo reactions not typical for other saturated alkanes.

Addition Reactions: Similar to alkenes, the strained C-C bonds of a cyclopropane ring can undergo addition reactions. Electrophilic addition is a key pathway where an electrophile attacks the ring, leading to ring opening and the formation of an open-chain product. google.com This reactivity is fundamental to the mechanism-based inhibition discussed previously.

Oxidation: The cyclopropane ring can be a site for metabolic oxidation by enzymes such as cytochrome P450s. This can lead to ring-opened metabolites or hydroxylated products, influencing the compound's pharmacokinetic profile and clearance from the body.

Nucleophilic Substitution: Cyclopropanes bearing an electron-withdrawing group can act as electrophiles, becoming susceptible to ring-opening via nucleophilic attack. nih.gov In a biological context, nucleophilic residues in an enzyme's active site (e.g., cysteine, serine) could potentially react with such an activated cyclopropane, leading to covalent modification. Studies on arylcyclopropane cation radicals have shown they can undergo nucleophilic substitution reactions with inversion of configuration. nih.gov The presence of the 3,4-difluorophenyl group in this compound would significantly influence the electronic properties of the cyclopropane ring, affecting its susceptibility to these various reaction pathways within a biological environment.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of Cyclopropyl(3,4-difluorophenyl)methanamine would be expected to reveal distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the methanamine group, and the difluorophenyl ring. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity), governed by spin-spin coupling, would provide information about adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule would produce a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbons in the aromatic ring would resonate at different frequencies than those in the cyclopropyl group.

Hypothetical NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Aromatic CH | Chemical Shift (ppm): 6.9-7.3Multiplicity: Multiplet | Chemical Shift (ppm): 115-125 |

| Benzylic CH | Chemical Shift (ppm): 3.5-4.0Multiplicity: Doublet of doublets | Chemical Shift (ppm): 55-65 |

| Cyclopropyl CH | Chemical Shift (ppm): 0.8-1.5Multiplicity: Multiplet | Chemical Shift (ppm): 10-20 |

| Cyclopropyl CH₂ | Chemical Shift (ppm): 0.3-0.8Multiplicity: Multiplet | Chemical Shift (ppm): 5-15 |

| NH₂ | Chemical Shift (ppm): 1.5-2.5Multiplicity: Broad singlet | Not Applicable |

Note: This table is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, showing the correlation between the benzylic proton and the adjacent cyclopropyl proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure, such as the connection between the benzylic proton and the aromatic carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound is approximately 183.2 g/mol .

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques commonly used in conjunction with liquid chromatography (LC-MS).

ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight plus the mass of a proton.

APCI-MS is another suitable technique for this type of molecule and would also be expected to produce a strong [M+H]⁺ ion.

Analysis of the fragmentation patterns under higher energy conditions (tandem MS or MS/MS) would reveal characteristic losses, such as the loss of the amino group or cleavage of the cyclopropyl ring, which would further confirm the proposed structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

Raman spectroscopy , being complementary to FT-IR, would also provide information on these and other vibrational modes.

Expected Vibrational Bands for this compound

| Functional Group | Expected FT-IR/Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-F Stretch | 1100 - 1300 |

Note: This table provides general frequency ranges for the indicated functional groups.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol, would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), could also be used, particularly for assessing volatile impurities. The compound might require derivatization to improve its volatility and chromatographic behavior.

Chiral Chromatography would be necessary to separate the enantiomers if the compound is synthesized as a racemate. Specialized chiral stationary phases would be employed to resolve the two mirror-image forms.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC is a commonly employed method for purity determination and assay.

In a typical reversed-phase HPLC setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Research Findings:

A standard analytical method for assessing the purity of this compound would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to ensure adequate retention and resolution from potential impurities. The basic nature of the amine group in the compound necessitates the use of a buffer to control the pH and ensure good peak shape by suppressing the interaction with residual silanol groups on the silica-based stationary phase. A UV detector is typically used for detection, as the phenyl ring provides a suitable chromophore.

Below is an interactive data table summarizing a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 7.5 min |

Chiral HPLC for Enantiomeric Excess Determination

As this compound possesses a chiral center, the separation and quantification of its enantiomers are critical, especially in pharmaceutical applications where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven to be effective for the separation of a broad range of chiral compounds, including primary amines.

Research Findings:

The enantiomeric separation of primary amines like this compound is often achieved using polysaccharide-based chiral stationary phases. The choice of the mobile phase is crucial for achieving good resolution. Typically, a normal-phase mode is employed, using a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of a basic additive, for instance, diethylamine or butylamine, is often necessary to improve peak shape and reduce retention times by competing with the analyte for active sites on the CSP.

The following interactive data table presents a plausible set of conditions for the chiral HPLC separation of this compound enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time (R-enantiomer) | ~ 10.2 min |

| Expected Retention Time (S-enantiomer) | ~ 12.5 min |

| Resolution (Rs) | > 2.0 |

Applications in Chemical Biology and Drug Discovery Research

Development of Cyclopropyl(3,4-difluorophenyl)methanamine as a Precursor for Pharmacological Probes

This compound and its isomers serve as critical precursors in the synthesis of pharmacological probes designed to investigate complex biological systems. The structural analogue, trans-[2-(3,4-difluorophenyl)cyclopropyl]methylamine, has been synthesized as part of research into selective ligands for serotonin receptors. nih.gov The development of such compounds underscores the utility of the cyclopropyl-difluorophenyl scaffold in creating tools to explore receptor structure and function. The inherent rigidity of the cyclopropyl (B3062369) group and the specific electronic nature of the difluorinated phenyl ring allow for the design of probes with high affinity and selectivity, which are essential for accurately mapping and characterizing receptor binding sites.

Exploration of this compound in Receptor Agonist/Antagonist Research

The unique stereoelectronic properties of the this compound moiety have made it an attractive candidate for the design of novel receptor agonists and antagonists. Its rigid structure helps to lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a particular receptor subtype.

The 5-HT2C receptor, a G protein-coupled receptor, is a key target for the treatment of various central nervous system disorders, including obesity, depression, and anxiety. nih.gov Research has focused on developing selective 5-HT2C agonists that avoid the potentially harmful activation of the closely related 5-HT2A and 5-HT2B receptors. nih.gov

In this context, derivatives of this compound have been identified as potent and selective 5-HT2C receptor agonists. A key pharmacophore for this class of ligands is a 2-aminomethyl-trans-cyclopropyl side chain attached to a substituted benzene ring. nih.gov A study focused on analogues of the lead compound tranylcypromine led to the identification of trans-[2-(3,4-difluorophenyl)cyclopropyl]methylamine as a promising compound. This molecule demonstrated significant functional activity at the 5-HT2C receptor with notable selectivity over the 5-HT2A and 5-HT2B subtypes. nih.gov

| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | Selectivity (2A/2C) | Selectivity (2B/2C) |

|---|---|---|---|---|---|

| Compound 37 (related analogue) | 4.8 | 585 | 65 | 120-fold | 14-fold |

| trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine (51) | Identified as a potent and selective 5-HT2C agonist; specific values for this particular compound are part of a broader study showing the class's efficacy. nih.gov |

Data sourced from a study on selective 5-hydroxytryptamine 2C receptor agonists. nih.gov

The dopamine D3 receptor is a critical target for therapeutic agents aimed at treating substance abuse and neuropsychiatric disorders like schizophrenia and Parkinson's disease. nih.gov A primary challenge in designing D3 receptor ligands is achieving high selectivity over the highly homologous D2 receptor to minimize side effects. nih.gov

While direct studies of this compound as a D3 ligand are not prominent, its structural features are relevant to the rational design of selective D3 antagonists or partial agonists. The design of selective ligands often involves exploiting subtle differences in the orthosteric binding site (OBS) and secondary binding pockets (SBPs) between D2 and D3 receptors. nih.govelifesciences.org The rigid conformation imposed by the cyclopropyl group, combined with the specific interactions of the 3,4-difluorophenyl moiety, could be leveraged to create ligands that preferentially fit the unique topology of the D3 receptor binding pocket. The 3,4-difluorophenyl substitution pattern has been shown to be potent in other scaffolds targeting dopamine receptors, suggesting its potential utility in this context as well. chemrxiv.org

Investigation as a Building Block for Complex Molecules

This compound is a valuable building block for the synthesis of more complex molecules in medicinal chemistry. Its constituent parts—the cyclopropyl ring and the difluorophenyl group—are sought-after motifs in modern drug design. The closely related ketone, Cyclopropyl(3,4-difluorophenyl)methanone, is commercially available as a synthetic building block. chemscene.com The amine functionality of the title compound provides a reactive handle for elaboration into a wide array of chemical structures, including amides, ureas, and sulfonamides, allowing for its incorporation into larger, more intricate molecular architectures. For instance, a related compound, ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine, serves as a key intermediate in the synthesis of Tasimelteon, a drug used for non-24-hour sleep-wake disorder. This highlights the role of such cyclopropylamine (B47189) derivatives as crucial components in the construction of biologically active agents.

Cyclopropyl Ring as a Conformational Constraint in Bioactive Molecules

The incorporation of a cyclopropyl ring is a widely used strategy in drug design to enhance potency, improve metabolic stability, and increase target selectivity. researchgate.netnih.gov The three-membered ring is conformationally restricted, which significantly reduces the rotational freedom of the molecule. researchgate.net

This conformational constraint serves several key purposes:

Entropy Reduction : By locking the molecule into a more rigid conformation that mimics the bioactive state, the entropic penalty upon binding to a biological target is reduced, which can lead to a more favorable binding affinity. nih.gov

Enhanced Selectivity : The fixed spatial arrangement of substituents on the cyclopropyl ring can lead to more specific interactions with the target receptor or enzyme, improving selectivity over off-targets. researchgate.net

Metabolic Stability : The C-H bonds of a cyclopropane (B1198618) ring are stronger than those in alkanes, making the ring less susceptible to metabolic degradation by enzymes such as cytochrome P450s. nih.gov

Bioisosteric Replacement : The cyclopropyl group can act as a lipophilic bioisostere for other groups, like a vinyl or gem-dimethyl group, helping to optimize a molecule's physicochemical properties. researchgate.net

| Property | Description | Advantage in Drug Design |

|---|---|---|

| Rigid Structure | The three carbon atoms are coplanar, restricting bond rotation. nih.gov | Reduces conformational flexibility, lowering the entropic cost of binding. nih.gov |

| Short C-C Bonds | Approximately 1.51 Å, shorter than in alkanes. nih.gov | Contributes to the ring's compact and rigid nature. |

| Enhanced π-character | The C-C bonds have increased p-orbital character. nih.gov | Can influence electronic interactions with biological targets. |

| Strong C-H Bonds | Shorter and stronger than in corresponding alkanes. nih.gov | Increases metabolic stability by resisting oxidative metabolism. nih.gov |

Use in Mechanistic Studies of Enzyme-Substrate Interactions

The unique properties of the cyclopropyl group make it a useful tool for probing the mechanisms of enzyme-substrate interactions. While specific studies involving this compound in this role are not detailed in the literature, its structure is well-suited for such investigations.

By incorporating this moiety into a known substrate of an enzyme, researchers can study how the enzyme's active site accommodates the rigid and sterically demanding cyclopropyl ring. This can provide valuable information about the size, shape, and electronic environment of the binding pocket. Furthermore, the cyclopropyl group can be used as a "mechanistic probe." For example, its electronic nature can influence the acidity or basicity of nearby functional groups, allowing for the study of proton transfer steps in an enzymatic reaction. In some cases, strained rings have been used in mechanism-based inhibitors, where the enzyme catalyzes a reaction that leads to the formation of a highly reactive species that covalently modifies and inactivates the enzyme. nih.gov The stability of the cyclopropyl ring, coupled with the reactivity of the amine, makes this compound a potential candidate for designing such probes to elucidate complex enzymatic mechanisms.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The industrial synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine, a crucial intermediate for pharmaceuticals, has traditionally relied on multi-step processes that often involve hazardous reagents and challenging reaction conditions. Current research is focused on developing more efficient, cost-effective, and environmentally sustainable synthetic routes.

Another area of innovation is the application of biocatalysis. Enzymes such as ketoreductases (KREDs) and transaminases are being investigated to perform key stereoselective transformations. For instance, a KRED from Leifsonia sp. S749 has been used to synthesize (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a precursor to the cyclopropylamine (B47189) core, highlighting the potential of enzymatic processes to create chiral centers with high precision under mild conditions.

The table below summarizes and compares various synthetic approaches, highlighting the shift towards more sustainable and efficient methodologies.

| Synthetic Strategy | Key Reagents/Process | Advantages | Sustainability/Efficiency Challenges |

|---|---|---|---|

| Curtius Rearrangement | Sodium azide, Thionyl chloride | Established route | Use of potentially explosive azide reagents |

| Chiral Catalyst Reduction | Chiral oxazaborolidine, Borane dimethylsulfide | High stereoselectivity | Expensive catalysts, toxic borane complexes |

| One-Pot DPPA Rearrangement | Diphenylphosphoryl Azide (DPPA) | Fewer steps, increased yield, improved safety | Requires optimization for industrial scale |

| Biocatalytic Reduction | Ketoreductases (KREDs) | High stereoselectivity, mild conditions, green chemistry | Enzyme stability and cost, substrate scope |

Advanced Computational Approaches for Rational Design and Prediction

Advanced computational methods are becoming indispensable for the rational design of novel derivatives of this compound. These techniques allow for the prediction of molecular properties and biological activity, accelerating the drug discovery process. scienceopen.comnih.gov

Molecular docking is a key tool used to investigate how ligands interact with their biological targets. cellbiopharm.comnih.gov For instance, in silico docking studies of Ticagrelor, a molecule containing the cyclopropyl(phenyl)methanamine core, have been used to model its binding within the orthosteric pocket of the P2Y12 receptor. cellbiopharm.comnih.gov These models reveal that ligands like Ticagrelor penetrate deeply into the binding site, which helps explain their potent activity. nih.gov Such computational insights can guide the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach. nih.govresearchgate.net By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov For inhibitors targeting the P2Y12 receptor, QSAR equations have been developed that incorporate pharmacophoric models, leading to the successful identification of new antagonists. nih.govnih.gov

These computational strategies enable a more targeted approach to medicinal chemistry, reducing the reliance on traditional trial-and-error synthesis and screening.

| Computational Method | Application for this compound Derivatives | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to targets like P2Y12 and kinases. cellbiopharm.comnih.gov | Identifies key amino acid interactions and optimal ligand conformations. nih.gov |

| QSAR | Developing predictive models for biological activity (e.g., P2Y12 inhibition). nih.govnih.gov | Correlates structural features with potency to guide lead optimization. researchgate.net |

| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. nih.gov | Used as a filter for virtual screening of large compound libraries. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-receptor complex over time. researchgate.net | Assesses the stability of binding interactions and conformational changes. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of drugs derived from the this compound scaffold. mdpi.comdromicslabs.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability, accelerating multiple stages of the drug discovery pipeline. nih.govdrugtargetreview.com

In target identification, ML algorithms can predict new biological targets for small molecules by analyzing their structural features and comparing them against extensive biological data. mdpi.comnih.gov This "off-target" prediction can uncover new therapeutic uses for existing molecular scaffolds, a process known as drug repurposing. mdpi.com ML models can also generate "druggability scores" for proteins, helping to prioritize the most promising targets for further investigation. nih.gov

Furthermore, ML is being used to build predictive models for drug-target interactions and affinity, which can screen virtual libraries of millions of compounds to identify the most promising candidates for synthesis and testing. drugtargetreview.comfrontiersin.org

| AI/ML Application | Function in Drug Discovery Pipeline | Potential Impact |

|---|---|---|

| AI-Powered Retrosynthesis | Automated design of novel and efficient synthetic pathways. nih.govchemcopilot.com | Reduces synthesis planning time and identifies more sustainable routes. preprints.org |

| Target Identification & Prediction | Predicting novel biological targets and "off-target" effects. mdpi.comnih.gov | Enables drug repurposing and discovery of new therapeutic areas. dromicslabs.com |

| Virtual Screening | Predicting the binding affinity of virtual compounds to a target. drugtargetreview.com | Prioritizes high-potential molecules for synthesis, saving time and resources. frontiersin.org |

| Enzyme Engineering | Accelerating the discovery and optimization of biocatalysts for synthesis. | Enhances the efficiency and sustainability of producing chiral intermediates. |

Expanding the Scope of Biological Targets and Mechanistic Investigations

While the this compound scaffold is well-known for its role in P2Y12 receptor antagonists used in antiplatelet therapy, emerging research indicates its potential against a broader range of biological targets. cellbiopharm.combohrium.com Future investigations are focused on exploring these new therapeutic avenues and understanding the underlying mechanisms of action.

A promising new target class for this scaffold is the Salt-Inducible Kinase (SIK) family. medchemexpress.commedchemexpress.com SIKs are involved in regulating inflammation, metabolism, and other key physiological processes. harvard.edu A recent study on pan-SIK inhibitors identified a compound featuring a cyclopropyl (B3062369) moiety that demonstrated high potency and improved selectivity against off-target kinases. acs.org This finding suggests that derivatives of this compound could be developed as novel anti-inflammatory agents. medchemexpress.comacs.org Structural biology studies of SIK-inhibitor complexes have begun to reveal the key interactions that determine binding and isoform selectivity, providing a roadmap for future drug design. nih.gov

Phenotypic screening is another powerful strategy for discovering new biological activities without a predefined target. nih.govenamine.net This approach involves testing compounds in cell-based or whole-organism models to identify desirable phenotypic changes. nih.govchemdiv.com By screening libraries containing cyclopropylamine derivatives, researchers may uncover unexpected activities against diseases ranging from cancer to infectious diseases, thereby identifying novel targets for this versatile scaffold. nih.gov

| Potential Biological Target Class | Therapeutic Area | Rationale for Exploration |

|---|---|---|

| P2Y12 Receptor | Thrombosis / Cardiovascular Disease | Established target of Ticagrelor, which contains the core scaffold. cellbiopharm.combohrium.com |

| Salt-Inducible Kinases (SIK1, SIK2, SIK3) | Inflammatory and Immune Diseases | Related cyclopropyl-containing compounds show high potency and selectivity as SIK inhibitors. medchemexpress.comacs.org |

| Lysine-Specific Demethylase 1 (LSD1) | Oncology | Other cyclopropylamine-containing derivatives have shown potent LSD1 inhibitory and anticancer activity. nih.gov |